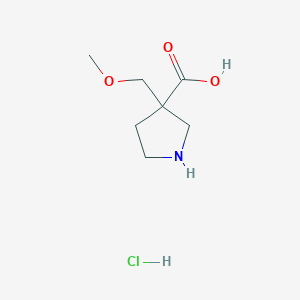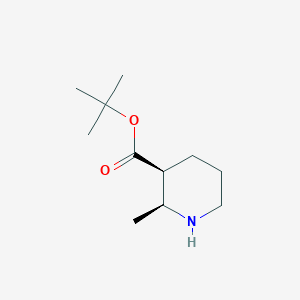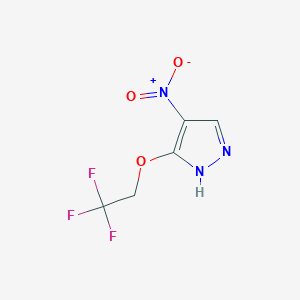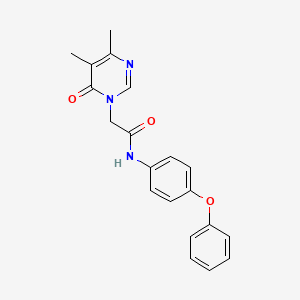![molecular formula C14H15N5 B2719991 9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine CAS No. 1274765-20-6](/img/structure/B2719991.png)
9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Studies and Tautomerism
One study focused on synthetic efforts directed towards Agelasine analogs, involving the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines with various substituents. These compounds showed significant variations in amino/imino tautomer ratios, identified through NMR methods, highlighting the nuanced chemical behavior of these molecules in different conditions (Roggen & Gundersen, 2008).
Synthesis of Labeled Compounds
Another research effort described the synthesis of "9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine" (arprinocid) and its analogs, labeled with carbon-14 for potential use in tracing biological pathways and studies. This synthesis highlights the versatility of these compounds in creating labeled molecules for scientific investigations (Ellsworth, Meriwether, & Mertel, 1989).
Acyclic Nucleotide Analogues
Research on the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine also reflects the chemical compound's utility in creating bioactive molecules. These studies provide insights into the chemical transformations and potential biological applications of these analogues, although none exhibited antiviral or cytostatic activity in this particular study (Alexander, Holý, Buděšínský, & Masojídková, 2000).
Large-Scale Synthesis
A detailed study on the process development for the large-scale synthesis of a related N-benzylated chloropurine compound showcases the industrial and pharmaceutical relevance of these chemical entities. This research demonstrates the practical aspects of synthesizing complex molecules on a larger scale, emphasizing the compound's significance in pharmaceutical manufacturing (Shi et al., 2015).
Antibacterial Evaluation
Furthermore, the synthesis and antibacterial evaluation of 1,2,4-triazole compounds containing the purine moiety, including "9H-[1,2,4]Triazolo[4,3-g]purin-5-amine," indicate the potential of such compounds in developing new antibacterial agents. This research underscores the medicinal chemistry applications of purine derivatives in creating new therapeutic agents (Govori, 2017).
Safety and Hazards
The safety information available indicates that 9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine should be handled with caution. It has a GHS07 pictogram, which indicates that it can cause certain health hazards . The compound has a signal word of “Warning” and comes with several hazard statements . For detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
9-[(2,5-dimethylphenyl)methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9-3-4-10(2)11(5-9)6-19-8-18-12-13(15)16-7-17-14(12)19/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMOUMUFUNSNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine | |
CAS RN |
1274765-20-6 |
Source


|
| Record name | 9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)


![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)
![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)




![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)
![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)
![N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2719928.png)
